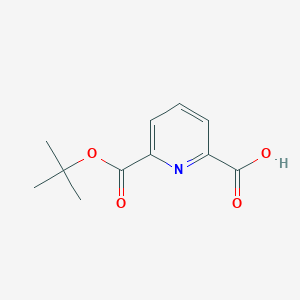

6-(tert-Butoxycarbonyl)picolinic acid

Description

Contextualization within the Landscape of Pyridine (B92270) Carboxylic Acid Derivatives Research

Pyridine carboxylic acids and their derivatives are a cornerstone of heterocyclic chemistry, with a long history of application in pharmaceuticals, agrochemicals, and materials science. The three isomers of pyridine monocarboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the basis for a vast array of functionalized molecules. musechem.com These scaffolds are prevalent in numerous approved drugs, highlighting their significance in medicinal chemistry. wikipedia.org

Research into pyridine carboxylic acid derivatives is exceptionally active, driven by the need for new therapeutic agents. wikipedia.org The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as polarity and its ability to coordinate with metal ions, which is a particularly useful feature in the design of enzyme inhibitors. The strategic placement of functional groups, such as the amino group in aminopicolinic acids, provides a handle for further chemical modification. The synthesis of various aminopicolinic acid derivatives has been a subject of research, aiming to create new ligands for transition metals and potential bioactive compounds. umsl.eduumsl.edu

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 6-(tert-Butoxycarbonyl)picolinic acid lies in its dual functionality. The carboxylic acid group provides a reactive site for amide bond formation and other coupling reactions, while the Boc-protected amino group at the 6-position offers a stable yet readily cleavable handle for introducing further complexity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, yet it can be easily removed under acidic conditions. wikipedia.orgfishersci.co.uk This orthogonality allows for selective reactions at other positions of the molecule without affecting the protected amine.

The general method for the synthesis of Boc-protected amines involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This straightforward procedure makes this compound and its isomers readily accessible for use in multi-step syntheses. Its role as a building block is crucial in constructing larger, more complex molecules, particularly in the field of peptide chemistry where the controlled coupling of amino acid-like fragments is essential.

Interactive Table: Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of Boc-amino group |

| 6-((tert-Butoxycarbonyl)amino)picolinic acid | 258497-21-1 | C₁₁H₁₄N₂O₄ | 238.24 | 6 |

| 5-((tert-Butoxycarbonyl)amino)picolinic acid | 848308-47-4 | C₁₁H₁₄N₂O₄ | 238.24 | 5 |

| 3-((tert-Butoxycarbonyl)amino)picolinic acid | 569687-82-7 | C₁₁H₁₄N₂O₄ | 238.24 | 3 |

Data sourced from commercial supplier information.

Overview of Key Research Domains Employing the Compound

The unique structural attributes of this compound make it a valuable tool in several cutting-edge areas of chemical research:

Medicinal Chemistry and Drug Discovery: This is arguably the most significant domain for this compound. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The picolinic acid moiety is a known pharmacophore found in various drugs. wikipedia.orgbeilstein-journals.org The ability to introduce diverse functionalities via the deprotected amino group allows for the creation of libraries of compounds for screening as potential enzyme inhibitors or receptor ligands. The synthesis of amides from picolinic acid is a common strategy in developing new therapeutic agents. researchgate.netnih.gov

Peptide and Macrocycle Synthesis: The Boc-protected amino acid-like structure of this compound makes it an ideal building block in peptide synthesis. Furthermore, its bifunctional nature is well-suited for the construction of macrocycles, a class of molecules of increasing interest in drug discovery due to their ability to tackle challenging biological targets.

Bioconjugation and Linker Chemistry: In the field of bioconjugation, molecules that can link a biological entity (like an antibody) to a payload (like a drug) are essential. thermofisher.comtcichemicals.com The carboxylic acid and the latent amino group on this compound provide the necessary handles to incorporate it as a linker or part of a linker system in antibody-drug conjugates (ADCs) or other bioconjugates.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-4-5-7(12-8)9(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKZYCGHBWHEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Tert Butoxycarbonyl Picolinic Acid and Analogues

Strategic Approaches to the Picolinic Acid Core Functionalization

The functionalization of the picolinic acid core requires precise control over the reactivity of the pyridine (B92270) ring and the carboxylic acid group. Strategic planning is essential to achieve the desired substitution patterns and to introduce functional groups at specific positions.

Regioselective Functionalization of the Pyridine Ring

The direct and selective functionalization of the pyridine ring is a significant challenge in heterocyclic chemistry due to the often competing reactivity at different positions. Overcoming this requires specific strategies to control regioselectivity.

A notable approach involves the use of a removable blocking group to direct functionalization to a specific site. For instance, a maleate-derived blocking group has been successfully used to achieve highly regioselective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov This strategy allows for the introduction of alkyl groups at the C-4 position with high precision, preventing the formation of isomeric mixtures. nih.gov This method is scalable and has been applied to the synthesis of various 4-substituted pyridines. nih.gov

Visible-light-driven photocatalysis offers another powerful tool for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org By using quinolinone as a photocatalyst under transition-metal-free conditions, different radical precursors can be directed to either the C2 or C4 positions with remarkable selectivity. acs.org For example, phosphinoyl radicals show a strong preference for the C4-position, while carbamoyl (B1232498) radicals favor the C2-position. acs.org Computational and experimental studies suggest that factors like electrostatic interactions between the radical precursor and the pyridinium substrate can dictate the regiochemical outcome. acs.org

These advanced strategies highlight a shift from traditional late-stage functionalization to early-stage modifications of the pyridine core, enabling the efficient construction of complex, multi-functionalized pyridine derivatives. nih.gov

Methodologies for Carboxylic Acid Derivatization

The carboxylic acid group of picolinic acid can be transformed into a variety of derivatives, such as esters and amides, which are often essential intermediates in multi-step syntheses.

Standard methods for derivatization include the conversion of the carboxylic acid into a more reactive species. One common technique is the formation of an acid chloride, typically using thionyl chloride, which can then react with nucleophiles. nih.gov However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine ring. nih.gov

A milder and often more selective approach is the use of coupling agents to facilitate amide or ester formation. Peptide synthesis has been a source of numerous methods for coupling carboxylic acids to amines in organic solutions. thermofisher.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. thermofisher.com Another effective method, particularly for preventing racemization, involves the combination of 2,2'-dipyridyldisulfide and triphenylphosphine. thermofisher.comnih.gov

For analytical purposes, derivatization can enhance detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). Reagents such as 2-picolylamine (PA) can react with carboxylic acids to form derivatives that are highly responsive in positive-ion electrospray ionization mass spectrometry (ESI-MS), significantly lowering the limits of detection. nih.gov

The table below summarizes various derivatization strategies for picolinic acid.

| Derivatization Method | Reagents | Product Type | Notes |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Picolinoyl chloride | Can lead to ring chlorination as a side product. nih.gov |

| Mixed Anhydride (B1165640) Method | Picolinic acid, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine (B28879) | Ester | Useful for preparing a wide variety of esters. researchgate.net |

| Amide Coupling | N-alkylanilines, coupling agents (e.g., DCC) | Amide | Produces N-alkyl-N-phenylpicolinamides. nih.gov |

| LC-MS Derivatization | 2-Picolylamine (PA), 2,2'-dipyridyl disulfide, triphenylphosphine | Amide derivative | Increases detection response in LC-ESI-MS/MS by 9-158 fold. nih.gov |

Incorporation and Manipulation of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. numberanalytics.comwikipedia.orgresearchgate.net

Synthetic Routes for tert-Butoxycarbonyl Introduction

The most common method for introducing a Boc group onto an amine, including an aminopyridine, is through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comresearchgate.net This reaction is typically carried out in the presence of a base. numberanalytics.com The choice of base and solvent can influence the reaction's efficiency. numberanalytics.com

Common conditions for Boc protection include:

Standard Basic Conditions: Using a base like triethylamine (B128534) or pyridine in a solvent such as dichloromethane (B109758) or tetrahydrofuran. numberanalytics.com

Catalytic Approach: Employing 4-dimethylaminopyridine (DMAP) as a catalyst can be effective for less reactive amines. numberanalytics.comwikipedia.org

Specific to Aminopyridines: For aminopyridines, where standard methods might yield low yields or side products, a method utilizing 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBT) in the presence of a base has been developed to achieve high yield and selectivity. google.com

A one-pot tandem procedure combining direct reductive amination with N-Boc protection provides an efficient route to N-Boc protected secondary amines. nih.gov This method uses di-tert-butyl dicarbonate and sodium triacetoxyborohydride, effectively trapping the newly formed amine and preventing common side reactions like over-alkylation. nih.gov

Selective Deprotection Strategies

The removal of the Boc group is a critical step that must be performed without affecting other sensitive functional groups in the molecule. The acid-labile nature of the Boc group is most frequently exploited for its cleavage. wikipedia.org

Key deprotection methods include:

Strong Acid Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) or dioxane, is a standard and effective method. wikipedia.orgyoutube.com The mechanism involves the formation of a stable tert-butyl cation. wikipedia.org

Catalytic Deprotection: For substrates that are sensitive to strong acids, milder catalytic methods have been developed. Iron(III) salts have been shown to be practical and selective catalysts for removing a Boc group from N,N'-diprotected amines, often without requiring further purification. rsc.org

Solid Acid Catalysts: In flow chemistry, solid acid catalysts provide an efficient and continuous method for N-Boc deprotection. dntb.gov.ua This approach offers advantages in terms of ease of workup and catalyst recyclability. dntb.gov.ua

Lewis Acid-Mediated Cleavage: Aluminum trichloride (B1173362) (AlCl₃) can be used for the selective cleavage of an N-Boc group in the presence of other protecting groups. wikipedia.org

Catalytic and Organometallic Synthetic Pathways

Catalysis plays a pivotal role in the synthesis of picolinic acid derivatives, offering routes that are often more efficient, selective, and environmentally friendly than stoichiometric methods.

Recent research has focused on the use of heterogeneous catalysts for the synthesis of picolinates. nih.gov For example, a novel nanoporous metal-organic framework (MOF), UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been employed as a recyclable catalyst for the multi-component synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.net This catalyst facilitates the reaction under ambient temperature and can be reused multiple times without a significant loss in activity. nih.gov Another catalytic system for producing picolinic acid involves a combination of TiO₂ and V₂O₅. google.com

Organometallic complexes of picolinic acid, particularly with copper(II), have also been synthesized and studied. nih.govacs.org These complexes can themselves serve as catalysts. A one-dimensional coordination polymer based on 2-picolinic acid and Cu(II) has demonstrated high efficiency as a catalyst in the "click" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalyst was found to be stable and recyclable. nih.gov Density functional theory (DFT) calculations have been used to elucidate the reaction mechanism, suggesting that the picolinic acid ligand plays an active role in the catalytic cycle by deprotonating the alkyne. nih.gov

The table below presents examples of catalytic systems used in the synthesis of picolinic acid derivatives.

| Catalyst System | Reaction Type | Key Features |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component synthesis of picolinates | Heterogeneous, nanoporous, recyclable, operates at ambient temperature. nih.gov |

| TiO₂ / V₂O₅ | Picolinic acid synthesis | High product selectivity. google.com |

| 1D Cu(II)-Picolinic Acid Polymer | Azide-alkyne cycloaddition (Click reaction) | Recyclable, efficient for triazole synthesis, ligand participates in the reaction. nih.gov |

These catalytic and organometallic pathways represent the forefront of synthetic chemistry, enabling the construction of complex molecules like 6-(tert-butoxycarbonyl)picolinic acid and its analogues with greater control and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium catalysis stands as one of the most effective strategies for the formation of new carbon-carbon bonds, offering remarkable functional group tolerance. nih.gov This versatility has been extensively applied in the synthesis of complex heterocyclic compounds, including derivatives related to picolinic acid. While direct cross-coupling on this compound is not extensively detailed, the principles are well-established through reactions on analogous structures like halopyridines and picolinate esters. These reactions are instrumental in creating substituted pyridine rings, which are core components of numerous significant molecules.

Common palladium-catalyzed cross-coupling reactions applicable for the synthesis of picolinic acid analogues include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For picolinate synthesis, this typically involves coupling a boronic acid or ester with a bromo- or iodo-picolinate derivative. This method is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acids. orgsyn.orgnsf.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. In this context, a halo-picolinate can be coupled with an alkyne to introduce alkynyl substituents onto the pyridine ring. rsc.orgnih.gov This reaction is often catalyzed by a combination of palladium and copper salts. rsc.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov This can be used to append alkenyl groups to the picolinic acid scaffold.

Conjugate Addition: Asymmetric palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds represents a powerful method for creating stereogenic all-carbon quaternary centers. orgsyn.orgorgsyn.org This strategy is particularly useful for synthesizing chiral derivatives.

The selection of ligands, such as chiral pyridineoxazolines (PyOx), is crucial for achieving high yields and enantioselectivity in these transformations. orgsyn.org The development of robust palladium catalysts, some of which are air- and moisture-stable, has made these reactions more practical and scalable for complex molecule synthesis. nsf.govorgsyn.org

Other Metal-Mediated Transformations

Beyond palladium, a variety of other transition metals catalyze crucial transformations for synthesizing and modifying picolinic acid derivatives. These metals offer alternative reactivity and selectivity, expanding the toolkit for molecular construction. mdpi.com

Copper-Catalyzed Reactions: Copper catalysis is frequently used, sometimes in conjunction with palladium as in the Sonogashira reaction, for C-C bond formation. rsc.org It is also central to reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for linking molecular fragments. db-thueringen.de

Gold-Catalyzed Reactions: Gold catalysts, particularly AuCl₃, have shown exceptional ability in promoting reactions such as cycloketalization under mild conditions with high selectivity, proving more effective than other Lewis acids in certain contexts. mdpi.com

Ruthenium-Catalyzed Reactions: Ruthenium catalysts, like the Grubbs catalysts, are famous for their role in olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. mdpi.com

Zinc-Mediated Reactions: Organozinc reagents can be used in cross-coupling reactions. Additionally, the use of zinc chloride in ionic liquid mixtures has been explored for mediating reactions like the Pictet-Spengler cyclization. researchgate.net

These metal-mediated transformations are essential for building complex molecular architectures from simpler picolinate-based building blocks. mdpi.com

Modern Approaches to Esterification and Amidation

The carboxylic acid moiety of this compound is a key handle for derivatization, primarily through esterification and amidation. Modern synthetic methods focus on achieving these transformations with high efficiency, selectivity, and under mild conditions, especially given the presence of the base-labile tert-butoxycarbonyl (Boc) protecting group.

Formation of Active Esters and Amide Bonds

Direct condensation of a carboxylic acid with an alcohol or amine is often inefficient and requires harsh conditions. Therefore, the acid is typically "activated" first.

Active Esters: A common strategy involves converting the picolinic acid into an active ester, which is a more reactive acylating agent. nih.gov This two-step process avoids the issues associated with using highly reactive acid chlorides, which can be difficult to handle. nih.govresearchgate.net

Activation: The picolinic acid is first converted to a highly reactive intermediate, often the acid chloride hydrochloride, by treatment with reagents like thionyl chloride (SOCl₂). nih.govnih.gov

Ester Formation: This intermediate is then reacted with an alcohol, such as 4-nitrophenol (B140041) or N-hydroxysuccinimide, in the presence of a base to form the corresponding active ester. nih.gov These active esters can then efficiently acyl-transfer to a desired alcohol or amine under milder conditions.

Amide Bond Formation: For the synthesis of amides, peptide coupling reagents are widely employed. These reagents generate an active intermediate in situ, facilitating the reaction between the carboxylic acid and an amine under mild conditions that preserve sensitive functional groups. nih.gov Commonly used coupling agents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.netnih.gov

Uronium/Guanidinium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, particularly in challenging cases. google.com

Green Chemistry Principles in Synthesis (e.g., solvent considerations, waste reduction)

Modern synthetic chemistry places increasing emphasis on sustainability. mdpi.com In the context of synthesizing picolinic acid derivatives, several green chemistry principles are being applied.

Sustainable Catalysts: The use of naturally occurring, non-toxic, and inexpensive compounds as catalysts is a key green strategy. For instance, 2-picolinic acid itself has been identified as a cost-effective and sustainable hydrogen bond donor catalyst for the cycloaddition of CO₂ to epoxides. rsc.org

Catalyst Reusability: Designing heterogeneous catalysts, such as metal-organic frameworks (MOFs), that can be easily recovered and reused for multiple reaction cycles significantly reduces waste and cost. researchgate.net The reusability of a 2-picolinic acid-based catalytic system has been demonstrated for up to five cycles without significant loss of activity. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis is a technique used to dramatically reduce reaction times and often improve yields. researchgate.net This can lead to lower energy consumption compared to conventional heating methods.

Greener Solvents: The choice of solvent is critical. Efforts are made to replace hazardous solvents with more environmentally benign alternatives like water, or by using solvent-free conditions. researchgate.netmdpi.com The use of ionic liquids, which have negligible vapor pressure, is another approach being explored. researchgate.net

Stereoselective Synthesis of Chiral Derivatives (if applicable to specific modifications of the compound)

The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis. For derivatives of this compound, stereoselective synthesis becomes relevant when modifications introduce chirality, for example, by adding a substituted alkyl chain to the pyridine ring or by creating a chiral center in a side chain attached to the carboxyl group. The tert-butoxycarbonyl group itself is achiral, but it is often used in the synthesis of chiral molecules, such as in the protection of amino acids. nih.gov

Key strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.org For instance, tert-butanesulfinamide has been used as a chiral auxiliary for the stereoselective addition of nucleophiles to imines, leading to chiral amines that could be incorporated into a picolinic acid derivative. rsc.org The sulfinyl group is a valuable chiral auxiliary as it is configurationally stable and can be easily introduced and removed. nih.gov

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. Asymmetric palladium-catalyzed conjugate addition is a prime example, where a chiral ligand complexed to the metal directs the approach of the nucleophile. orgsyn.orgorgsyn.org

Substrate-Controlled Synthesis: In this method, an existing chiral center in the starting material directs the stereochemistry of a new chiral center. The Pictet-Spengler condensation, a reaction used to synthesize tetrahydro-β-carbolines and related structures, can be made stereoselective by using a chiral aldehyde or ketone as one of the reactants. arkat-usa.org

These methodologies are crucial for preparing optically active molecules, which is often a requirement for biologically active compounds. arkat-usa.org

Derivatization and Chemical Transformations of 6 Tert Butoxycarbonyl Picolinic Acid

Esterification Reactions for Diverse Synthetic Applications

The carboxylic acid moiety of 6-(tert-butoxycarbonyl)picolinic acid is readily converted into a variety of esters. These esterification reactions are fundamental for modifying the compound's solubility, reactivity, and for its incorporation into larger molecular frameworks. The choice of esterification method depends on the desired ester and the scale of the reaction.

Common strategies include:

Acid-catalyzed Esterification (Fischer Esterification): While a classic method, it often requires harsh conditions (refluxing in alcohol with a strong acid catalyst) which might not be compatible with the tert-butoxycarbonyl group.

Activation to Acid Chlorides: A more reactive intermediate, the acyl chloride, can be formed. Treatment of the picolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields the corresponding picolinoyl chloride. nih.gov This highly electrophilic species reacts rapidly with a wide range of alcohols, including primary, secondary, and phenols, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate esterification under mild conditions. peptide.comyoutube.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary to achieve high yields, particularly with sterically hindered alcohols. researchgate.net

Using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): Boc anhydride (B1165640) can serve as an efficient activating agent for the esterification of carboxylic acids in the presence of a catalyst like DMAP. researchgate.net This method proceeds through a mixed anhydride intermediate.

These esterification reactions enable the synthesis of simple alkyl esters for use in further transformations or the preparation of more complex "active esters" (e.g., N-hydroxysuccinimidyl or pentafluorophenyl esters), which are valuable for subsequent amidation reactions. nih.gov

Table 1: Selected Reagents for Esterification of Picolinic Acids

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Catalytic DMF, then alcohol and base (e.g., triethylamine) nih.gov | Forms a highly reactive acid chloride intermediate. nih.gov |

| DCC/DMAP | Alcohol, DCC, catalytic DMAP in an inert solvent (e.g., CH₂Cl₂) | Mild conditions, but the dicyclohexylurea (DCU) byproduct can complicate purification. nih.gov |

| EDC/DMAP | Alcohol, EDC, catalytic DMAP in an inert solvent | The urea (B33335) byproduct is water-soluble, simplifying workup. peptide.com |

| Boc₂O/DMAP | Alcohol, Boc₂O, DMAP in a suitable solvent researchgate.net | A useful method that avoids many traditional coupling agents. researchgate.net |

Introduction of Halogen Substituents and Subsequent Transformations

The pyridine ring of this compound can be functionalized through the introduction of halogen atoms (Cl, Br, I). Halogenated pyridine derivatives are valuable synthetic intermediates, primarily because they can participate in a wide range of palladium-catalyzed cross-coupling reactions.

One notable method for introducing a chlorine atom occurs as a side reaction during the formation of the acid chloride. When picolinic acid is treated with thionyl chloride, chlorination at the 4-position of the pyridine ring can occur, yielding the 4-chloropicolinamide after reaction with an amine. nih.govnih.gov This provides a direct, albeit sometimes unexpected, route to a halogenated derivative. More targeted halogenation methods can also be employed depending on the desired regiochemistry.

Once halogenated, these derivatives of this compound become substrates for powerful C-C and C-N bond-forming reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. mdpi-res.com

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.

Hiyama Coupling: Reaction with organosilanes, offering a fluoride-dependent pathway to biaryls. organic-chemistry.org

These cross-coupling reactions dramatically expand the synthetic utility of the parent compound, allowing for the construction of highly complex molecules with diverse functionalities. organic-chemistry.org

Incorporation into Polycyclic and Heterocyclic Systems

Derivatives of this compound are valuable synthons for the construction of more elaborate molecular architectures, including polycyclic and complex heterocyclic systems. The inherent functionality of the molecule—a chelating picolinate (B1231196) head and a modifiable tail—makes it a strategic component in multicomponent reactions and cyclization cascades. nih.govnih.gov

For example, picolinate derivatives can be synthesized through multicomponent reactions involving aldehydes, malononitrile, and other reagents, catalyzed by nanoporous materials, leading to highly substituted pyridine rings. nih.govrsc.orgresearchgate.net These newly formed heterocyclic systems can then undergo further transformations.

The amide and ester derivatives of this compound can act as precursors in cyclization reactions. Intramolecular reactions can be designed to form fused ring systems. For instance, a suitably functionalized substituent introduced via esterification or amidation could react with another position on the pyridine ring or an adjacent side chain to build a new ring. Such strategies are central to the synthesis of natural products and other complex organic molecules where the construction of polycyclic frameworks is required. nih.gov Furthermore, picolinic acid derivatives have been utilized as rigid linkers in the development of complex bi-functional molecules like PROTACs, where they connect a protein-binding moiety to a ligand for an E3 ubiquitin ligase, often incorporating spirocyclic or other heterocyclic systems. sigmaaldrich.comsigmaaldrich.com

Chelation-Assisted Derivatizations

The picolinamide (B142947) moiety, readily formed from this compound, is an excellent bidentate directing group for transition-metal-catalyzed C-H activation and functionalization. cam.ac.ukresearchgate.net In this strategy, the pyridine nitrogen and the amide oxygen chelate to a metal center (commonly palladium, rhodium, or ruthenium), positioning the catalyst in close proximity to a specific C-H bond on an adjacent substrate. This chelation assistance allows for the selective cleavage and functionalization of otherwise unreactive C-H bonds.

Amides derived from this compound and a target amine-containing molecule can direct ortho-C-H functionalization of an aryl group attached to the amide nitrogen. researchgate.net This powerful technique enables reactions such as:

C-H Arylation, Alkylation, and Alkenylation

C-H Halogenation (Iodination, Bromination) researchgate.net

C-H Alkoxylation and Acetoxylation researchgate.net

This approach provides a highly efficient and atom-economical way to elaborate complex molecules. After the desired functionalization is achieved, the picolinamide directing group can often be cleaved under mild reductive or hydrolytic conditions to reveal the free amine, making it a traceless auxiliary. cam.ac.ukresearchgate.net The ability to use the picolinamide unit first as a synthetic handle for amide formation and then as a directing group for selective C-H functionalization highlights the strategic importance of precursors like this compound.

Applications As a Key Building Block in Complex Chemical Syntheses

Precursor in Advanced Heterocyclic Scaffold Construction

The pyridine (B92270) core of 6-(tert-butoxycarbonyl)picolinic acid serves as a foundational element for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Imidazopyridine derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related carbonyl compound organic-chemistry.orgacs.org. While direct use of this compound is not extensively documented, a plausible synthetic route can be envisioned. The carboxylic acid moiety can be transformed into a reactive intermediate, such as an α-haloketone, which can then undergo cyclization with a substituted 2-aminopyridine. The Boc group at the 6-position offers a site for further functionalization or can be removed to yield the corresponding amino-substituted imidazopyridine.

General synthetic strategies for imidazo[1,2-a]pyridines are well-established and can be adapted for precursors derived from this compound organic-chemistry.orgacs.org. For instance, the reaction of 2-aminopyridines with aldehydes and alkynes in the presence of a copper catalyst is a known method for constructing the imidazopyridine scaffold organic-chemistry.org.

Table 1: Representative Conditions for Imidazo[1,2-a]pyridine Synthesis

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI/NaHSO₄·SiO₂ | Toluene | Reflux | High to Excellent | organic-chemistry.org |

| 2-Aminopyridine, α-Haloketone | Neutral Alumina | - | 60 °C | Good | nih.gov |

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles such as indolizines and triazoles.

Indolizines: The synthesis of indolizines frequently proceeds through a 1,3-dipolar cycloaddition reaction involving a pyridinium (B92312) ylide researchgate.net. The carboxylic acid group of this compound can be converted into a suitable precursor to form a pyridinium salt. Subsequent in-situ generation of the corresponding pyridinium ylide in the presence of a dipolarophile would lead to the construction of the indolizine core. The substituent at the 6-position would then be incorporated into the final indolizine structure, providing a handle for further synthetic modifications.

Triazoles: The construction of fused triazole systems, such as triazolopyridines, can be achieved from picolinic acid derivatives. A notable method involves the reaction of a 2-hydrazinopyridine with a carboxylic acid or its derivative semanticscholar.orgnih.gov. In a potential synthetic pathway, this compound could be converted to its corresponding acid chloride or ester and then reacted with hydrazine to form a 2-hydrazidopyridine intermediate. Subsequent intramolecular cyclization, which can be promoted under mild conditions using a modified Mitsunobu reaction, would yield the desired triazolopyridine semanticscholar.org. This approach is advantageous as it is often compatible with various functional groups, including the Boc protecting group semanticscholar.org.

Table 2: General Methods for Nitrogen-Containing Heterocycle Synthesis

| Heterocycle | Starting Materials | Key Reaction | Reagents | Reference |

|---|---|---|---|---|

| Indolizine | Pyridine, α-Haloketone, Dipolarophile | 1,3-Dipolar Cycloaddition | Base | researchgate.net |

Intermediate in the Total Synthesis of Complex Organic Molecules (e.g., natural product synthesis)

The structural motifs derived from substituted picolinic acids are found in a variety of natural products, particularly alkaloids nih.govresearchgate.net. While a specific total synthesis employing this compound is not prominently reported, its potential as a key building block is significant. The pyridine core, functionalized with both a carboxylic acid and a protected amino group, allows for the strategic introduction of side chains and the construction of polycyclic systems common in natural product chemistry nih.gov. The ability to deprotect the Boc group to reveal a primary amine provides a crucial point for late-stage functionalization, a common strategy in the total synthesis of complex molecules researchgate.net. The synthesis of complex alkaloids often relies on the construction of highly substituted pyridine scaffolds, where functionalized picolinic acids can serve as essential precursors semanticscholar.org.

Building Block for Sophisticated Pharmaceutical Intermediates (focus on chemical synthesis, not drug activity)

Picolinic acid derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) google.com. The pyridine ring is a common scaffold in many drugs, and the ability to introduce functionality at specific positions is crucial for modulating pharmacological properties. This compound, with its defined substitution pattern, serves as a precursor for more complex pharmaceutical intermediates. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the Boc-protected amine at the 6-position allows for the introduction of diverse substituents. Patent literature frequently discloses the use of substituted picolinic acids in the synthesis of novel therapeutic agents, highlighting their importance in drug discovery and development google.comgoogle.com.

Role in the Synthesis of Agrochemical Precursors (focus on chemical synthesis, not efficacy)

Picolinic acid and its derivatives have a well-established role in the agrochemical industry, particularly as precursors to herbicides nih.govmdpi.com. The development of new herbicides often involves the modification of existing scaffolds to improve efficacy and selectivity. The introduction of various substituents on the picolinic acid core is a key strategy in this field nih.govnih.govmdpi.com. This compound offers a platform for creating novel agrochemical precursors. The carboxylic acid can be esterified or converted to an amide, while the Boc-protected amine can be deprotected and reacted with a wide range of electrophiles to introduce new functionalities, potentially leading to the discovery of new active compounds nih.govnih.govmdpi.com.

Utilization in the Design and Synthesis of Material Science Precursors

Functionalized pyridine derivatives are increasingly being used in material science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs) researchgate.netdrpress.orgnih.gov. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing researchgate.netdrpress.orgrsc.org. This compound, with its additional functional group, can be used to create more complex and functionalized MOFs. The Boc-protected amine, after deprotection, can serve as a site for post-synthetic modification, allowing for the tuning of the properties of the material nih.gov. Furthermore, pyridine-containing monomers are used in the synthesis of functional polymers, where the pyridine unit can impart specific properties such as thermal stability and metal-coordinating ability mdpi.com.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyridine |

| Indolizine |

| Triazolopyridine |

| 2-Aminopyridine |

| α-Haloketone |

| Pyridinium ylide |

| 2-Hydrazinopyridine |

Role in Advanced Chemical Sciences and Methodological Development

Ligand Design and Coordination Chemistry

The foundational structure of 6-(tert-Butoxycarbonyl)picolinic acid is centered around the picolinate (B1231196) group, which is instrumental in the field of coordination chemistry. The strategic placement of a carboxylic acid at the 2-position of a pyridine (B92270) ring creates a powerful chelating motif.

Picolinate Moiety as a Chelating Arm in Multidentate Ligands

Picolinic acid and its derivatives are effective bidentate chelating agents, capable of binding to a metal ion through the pyridine nitrogen and a carboxylate oxygen atom to form a stable five-membered ring. nih.govsjctni.edulibretexts.org This inherent chelating ability makes the picolinate unit a popular component in the design of more complex polydentate ligands. libretexts.orgajol.info These ligands, which possess multiple donor atoms, can wrap around a central metal ion, a process known as chelation. libretexts.orgstackexchange.com The resulting complexes often exhibit enhanced stability. Amides derived from picolinic acid are of significant interest for their potential applications as ligands in catalysis and coordination chemistry. nih.gov The tert-butoxycarbonyl (Boc) group in the title compound serves as a protecting group for an amino functionality, enhancing the compound's stability during various chemical transformations and allowing for selective modifications in the synthesis of complex molecules and ligands.

Complexation Studies with Transition Metals (e.g., Cu, Mn)

The picolinate framework readily forms stable complexes with a variety of transition metals, including copper(II) and manganese(II). sjctni.edunih.gov The stability and structure of these complexes are crucial for their application. For instance, Mn(II) complexes with picolinate-containing ligands have been studied for their potential as MRI contrast agents. researchgate.net The stability of these complexes is often quantified by their stability constants (log K). Studies on various picolinate-based ligands show high thermodynamic stability with both Cu(II) and Mn(II). researchgate.netresearchgate.net

The coordination geometry of these complexes can vary. For example, a Cu(II) complex with a picolinic acid-based ligand was found to have a square planar geometry, while another with an additional heterocyclic base adopted a five-coordinated square-pyramidal geometry. nih.gov In a different study, a copper(II) complex with 6-hydroxypicolinate and 3-picoline was observed to have a tetragonally compressed octahedral environment. srce.hr A novel polymeric complex of manganese(II) with picolinic acid has also been synthesized where the picolinato ligand's nitrogen and one carboxylate oxygen form a chelate ring with one Mn2+ ion, while the other carboxylate oxygen coordinates to another Mn2+ ion, creating a polymer. researchgate.net

| Ligand | Metal Ion | log KML | Reference |

|---|---|---|---|

| nompa | Mn(II) | 10.28 | researchgate.net |

| dompa | Mn(II) | 14.48 | researchgate.net |

| tempa | Mn(II) | 12.53 | researchgate.net |

| DPAAA | Mn(II) | 13.19 | rsc.org |

| DPAPhA | Mn(II) | 9.55 | rsc.org |

| DPPA-based ligand (Complex 1) | Cu(II) | 4.92 (log Kb) | nih.gov |

| DPPA-based ligand (Complex 2) | Cu(II) | 5.09 (log Kb) | nih.gov |

| DPPA-based ligand (Complex 3) | Cu(II) | 5.13 (log Kb) | nih.gov |

Note: The table displays stability constants (log K) for various picolinate-based ligands with Mn(II) and binding constants (log Kb) for Cu(II) complexes. Higher values indicate greater stability.

Applications in Radiochemistry and Radiolabeling Methodologies (focus on the chelation chemistry)

In nuclear medicine, chelating agents are essential for binding radioactive metal ions to targeting molecules, forming radiopharmaceuticals that can be delivered to specific tissues. numberanalytics.comnih.gov The picolinate scaffold is explored for creating such chelators due to its ability to form stable complexes under mild conditions. iaea.org The primary role of the chelator is to securely hold the radiometal, preventing its release into non-target tissues, which would minimize toxicity and improve the efficacy of the diagnostic or therapeutic agent. numberanalytics.comusask.ca

Picolinate-containing ligands have been developed for complexing radiometals such as copper-64 (⁶⁴Cu), actinium-225 (B1199940) (²²⁵Ac), and bismuth-213 (B1240523) (²¹³Bi). researchgate.netresearchgate.netnih.gov For instance, macrocyclic ligands incorporating picolinate arms, like macropa, have shown effective chelation of large radiometals such as ²²⁵Ac and ²¹³Bi. nih.gov The development of bifunctional chelators, which have one part for binding the metal and another for attaching to a biological molecule, is an active area of research. iaea.orgmdpi.com The stability of the resulting radiometal complex is paramount for its potential use in vivo. nih.gov

Catalysis and Reaction Engineering Applications

Beyond coordination chemistry, picolinic acid derivatives play a vital role in catalysis, particularly in mediating complex chemical transformations.

Mediation of Oxidation Processes

The combination of picolinic acid (PICA) and manganese(II) has been identified as a potent catalytic system for advanced oxidation processes (AOPs). nih.govnih.gov While Mn(II) alone shows poor catalytic activity for activating oxidants like peracetic acid (PAA), the addition of PICA significantly enhances the process. nih.govnih.gov This PAA-Mn(II)-PICA system has proven effective for the rapid degradation of various micropollutants in water at neutral pH. nih.govresearchgate.net The picolinate ligand acts as a mediator, forming a complex with Mn(II) that can efficiently interact with the oxidant. nih.gov This catalytic system is noted for its simplicity, cost-effectiveness, and efficiency, converting a wide range of olefins to epoxides in minutes with high selectivity. organic-chemistry.org

| Micropollutant | % Removal (10 min) | Reference |

|---|---|---|

| Methylene Blue | >60% | nih.gov |

| Bisphenol A | >60% | nih.gov |

| Naproxen | >60% | nih.gov |

| Sulfamethoxazole | >60% | nih.gov |

| Carbamazepine | >60% | nih.gov |

| Trimethoprim | >60% | nih.gov |

Note: This table shows the efficiency of the PAA-Mn(II)-PICA system in degrading various micropollutants within 10 minutes at neutral pH.

Influence on Reaction Pathways and Selectivity

This pathway is distinct from other AOPs that might rely on the generation of free radicals. nih.gov By directing the reaction towards a high-valent metal oxidant, the system can achieve different selectivity. For example, in the epoxidation of olefins, the Mn/picolinic acid system shows a preference for electron-rich olefins and avoids undesired side reactions, highlighting its influence on reaction selectivity. organic-chemistry.org Ligand screening has confirmed that the aromatic nitrogen donor, the carboxylate group, and the resulting five-membered chelate ring of picolinic acid are all essential for this catalytic activity. organic-chemistry.org

Methodological Development in Analytical Chemistry

The structural features of this compound and its parent compound, picolinic acid, make them significant in the advancement of analytical chemistry methodologies. The presence of a nitrogen atom in the pyridine ring and a carboxylic acid group provides unique properties that are exploited for enhancing detection sensitivity and improving separation efficiency.

In the field of mass spectrometry, particularly liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), chemical derivatization is a key strategy for improving the detection sensitivity of molecules that exhibit poor ionization efficiency. Picolinic acid has emerged as a highly effective derivatization reagent for this purpose, especially for hydroxyl-containing compounds like steroids and androgens. nih.govnih.gov

The derivatization process involves converting the target analyte into a picolinoyl derivative. nih.gov This is often achieved through a mixed anhydride (B1165640) method using picolinic acid and a coupling agent like 2-methyl-6-nitrobenzoic anhydride. nih.gov The resulting picolinoyl ester significantly enhances the ESI response in positive ion mode. nih.govresearchgate.net The pyridine nitrogen in the picolinoyl group is readily protonated, forming a stable positive ion ([M+H]+), which leads to a substantial increase in signal intensity during MS analysis. nih.govresearchgate.net Studies have shown that this derivatization can boost the ESI response by a factor of 5 to 10 compared to their underivatized counterparts. nih.govresearchgate.net This enhancement allows for the quantification of analytes at very low concentrations, often down to the picogram level. nih.gov

While studies explicitly detailing this compound as a derivatization agent are less common, the principle is directly applicable. The tert-Butoxycarbonyl (Boc) group serves as a protecting group, which can be used in more complex synthetic schemes where selective derivatization is required, further expanding the versatility of picolinic acid-based reagents in sensitive analytical applications.

Table 1: Enhanced LC-ESI-MS Detection via Picolinoyl Derivatization

| Analyte Class | Derivatization Method | Reported Sensitivity Enhancement | Reference |

| Corticosteroids | Mixed anhydride method with picolinic acid | 5-10 times higher ESI response | nih.govresearchgate.net |

| Hydroxy-androgens | Picolinic acid derivatization | Detection down to 1 pg on column | nih.gov |

Picolinic acid and its isomers are metabolites in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov The accurate measurement of these compounds is crucial for studying various neuro-degenerative diseases. nih.gov This necessitates the development of robust chromatographic methods capable of separating these structurally similar molecules from complex biological matrices like cerebrospinal fluid (CSF). nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) has been demonstrated as a powerful technique for the separation and analysis of picolinic acid and its neurotoxic isomer, quinolinic acid. nih.gov The inherent charge and polarity of these acids allow for effective separation by CE, while MS provides sensitive and specific detection. nih.gov In other chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the retention characteristics of picolinic acid can be modulated. The use of a tert-Butoxycarbonyl group, as in this compound, significantly increases the hydrophobicity of the molecule. This change in polarity is a fundamental principle used in reversed-phase HPLC to alter retention times and achieve separation from more polar or less hydrophobic compounds in a mixture.

Contribution to Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The design of synthetic hosts for the selective recognition of guest molecules is a central theme. The pyridinecarboxylic acid framework, which is the core of this compound, is a valuable structural motif in this area.

Derivatives of picolinic acid have been successfully used as building blocks for creating larger supramolecular assemblies. For instance, research has shown that ethyl 2-picolinate can form co-crystals with dicarboxylic acids like fumaric acid. researchgate.net In the resulting crystal structure, the molecules are organized through a network of intermolecular hydrogen bonds, specifically O–H···N interactions, demonstrating the picolinate's role as a reliable hydrogen bond acceptor. researchgate.net

The ability of the picolinic acid moiety to participate in well-defined hydrogen bonding and π-stacking interactions makes it an effective recognition unit for various guest molecules, particularly those containing carboxylic acids. ijacskros.com The strategic placement of the carboxylic acid and the pyridine nitrogen creates a convergent cleft suitable for binding substrates. ijacskros.com The tert-Butoxycarbonyl group in this compound, while bulky, influences the molecule's solubility and electronic properties, which can be fine-tuned by synthetic chemists to optimize the binding affinity and selectivity of a molecular receptor. The recognition and sensing of dicarboxylic acids, in particular, is a significant area of research with applications in medical diagnostics and environmental monitoring. rsc.org

Mechanistic and Theoretical Investigations of 6 Tert Butoxycarbonyl Picolinic Acid Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The principal synthetic route to 6-(tert-butoxycarbonyl)picolinic acid involves the protection of the amino group of a precursor, 6-aminopicolinic acid. This transformation is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O. organic-chemistry.org

The mechanism for this Boc protection proceeds through a well-understood pathway. commonorganicchemistry.commasterorganicchemistry.com The nucleophilic amino group on the pyridine (B92270) ring attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. chemistrysteps.com This initial attack forms a transient tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate moiety, which is an effective leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide. commonorganicchemistry.com The generated tert-butoxide is a sufficiently strong base to deprotonate the newly formed carbamate, yielding the final protected product and tert-butanol. masterorganicchemistry.com The evolution of CO₂ gas is a characteristic feature of this reaction. chemistrysteps.com

While bases like 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534), or sodium hydroxide (B78521) are often employed to facilitate the reaction and neutralize the acid byproduct, some Boc protections can proceed without an external base. wikipedia.orgyoutube.com The choice of solvent and base can be optimized to improve yield and selectivity. organic-chemistry.orgsemanticscholar.org

Table 1: Typical Reagents and Conditions for Boc Protection of Amines

| Component | Example | Purpose/Role | Reference(s) |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the tert-butoxycarbonyl group. | organic-chemistry.org |

| Substrate | 6-Aminopicolinic Acid | The amine-containing starting material. | |

| Base (Optional) | 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Sodium Hydroxide (NaOH) | Catalyzes the reaction and neutralizes acidic byproducts. | wikipedia.org |

| Solvent | Acetonitrile (B52724), Dichloromethane (B109758), Water | Provides the medium for the reaction. | wikipedia.org |

| Catalyst | Iodine, Yttria-Zirconia | Can be used in solvent-free or specific conditions to promote the reaction. | organic-chemistry.orgsemanticscholar.org |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. tandfonline.com These studies provide deep insights into the molecule's electronic structure, conformational landscape, and interaction with other chemical species.

The electronic character of this compound is governed by the electronic effects of its two functional groups attached to the pyridine ring. The carboxylic acid at the 2-position acts as an electron-withdrawing group, while the Boc-amino group at the 6-position is an electron-donating substituent. rsc.org This push-pull arrangement significantly influences the electron density distribution across the aromatic ring, which can be visualized using calculations of the Molecular Electrostatic Potential (MEP). tandfonline.com

Quantum chemical calculations can determine key reactivity descriptors. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.com Studies on related substituted picolinic acids show how different functional groups modulate these frontier orbitals and other properties like dipole moment and hyperpolarizability. researchgate.net For instance, in a DFT study of aminophenylethynyl picolinic acids, the calculated HOMO-LUMO gaps were found to be crucial in assessing the molecules' electronic properties and potential as nucleophiles. researchgate.net The presence of electron-donating groups generally increases the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity. nih.govrsc.org

Table 2: Representative Calculated Electronic Properties for a Substituted Picolinic Acid (4-Aminophenylethynyl Picolinic Acid) Note: These values are for a related proxy molecule to illustrate typical computational outputs.

| Property | Method (B3LYP/6-31G*) | Value | Reference |

| HOMO Energy | DFT | -5.70 eV | researchgate.net |

| LUMO Energy | DFT | -1.78 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | DFT | 3.92 eV | researchgate.net |

| First Hyperpolarizability (β₀) | DFT | 8.84 x 10⁻³⁰ esu | researchgate.net |

The tert-butoxycarbonyl (Boc) group introduces significant conformational flexibility. researchgate.net Unlike the rigid trans geometry strongly preferred by peptide bonds, the urethane (B1682113) amide bond within the Boc group (O=C-N-H) can readily adopt both cis and trans conformations. researchgate.net Conformational energy calculations on Boc-amino acid derivatives show that the trans and cis conformations have nearly equal energies, which is consistent with observations from NMR studies in solution and X-ray crystallographic data. researchgate.net

The preferred conformation is influenced by intramolecular and intermolecular interactions. researchgate.net The bulky tert-butyl group can engage in attractive interactions with other parts of the molecule, potentially stabilizing specific conformers. researchgate.net Molecular Dynamics (MD) simulations are an essential tool for exploring this dynamic behavior. nih.govfu-berlin.de By simulating the molecule's movement over time in an explicit solvent, MD can reveal the transitions between different conformational states, the timescale of these changes, and the influence of the solvent environment on the conformational equilibrium. nih.gov

Table 3: Conformational Parameters of the Urethane Amide Bond in Boc-Amino Derivatives Note: Data derived from studies on N-terminal Boc-amino acid derivatives.

| Conformation | Dihedral Angle (ω₀: C₁-O₁-C-N) | Dihedral Angle (θ: O₁-C-N-Cα) | Relative Energy | Prevalence | Reference |

| trans | ~180° | ~180° | Low | Common | researchgate.net |

| cis | ~0° | ~0° | Nearly equal to trans | Common | researchgate.net |

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a wide range of metal ions. sjctni.eduwikipedia.org this compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. researchgate.netnih.gov

Table 4: Representative Metal-Ligand Bond Distances in a Picolinate (B1231196) Complex ([HgCl(pic)]) Note: These values are from a related picolinate complex to illustrate typical coordination parameters.

| Bond | Bond Length (Å) | Coordination Detail | Reference |

| Hg-N1 | 2.454 | Coordination to pyridine nitrogen. | nih.gov |

| Hg-O1 | 2.213 | Coordination to carboxylate oxygen. | nih.gov |

| Hg-O2' | 2.569 | Bridging coordination to carboxylate oxygen of adjacent ligand. | nih.gov |

| Hg-Cl1 | 2.338 | Coordination to chloride ion. | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-(tert-Butoxycarbonyl)picolinic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl group and the three protons on the pyridine (B92270) ring. The carboxylic acid proton typically appears as a very broad signal at a high chemical shift due to hydrogen bonding and its acidic nature. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the two carbonyl carbons (ester and carboxylic acid), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0-13.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~8.2-8.4 | Doublet | Pyridine Ring Proton |

| ~7.9-8.1 | Triplet | Pyridine Ring Proton |

| ~7.7-7.9 | Doublet | Pyridine Ring Proton |

| ~1.6 | Singlet | tert-Butyl (-C(CH₃)₃) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic Acid Carbonyl (C OOH) |

| ~164-168 | Ester Carbonyl (-C OOtBu) |

| ~148-152 | Pyridine Ring Carbon (C-N) |

| ~138-142 | Pyridine Ring Carbon |

| ~125-130 | Pyridine Ring Carbon |

| ~122-126 | Pyridine Ring Carbon |

| ~82-85 | tert-Butyl Quaternary Carbon (O-C (CH₃)₃) |

| ~28 | tert-Butyl Methyl Carbons (-C(C H₃)₃) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and formula. cymitquimica.com

The fragmentation of molecules containing a tert-butoxycarbonyl (Boc) group under techniques like electron impact (EI) or electrospray ionization (ESI) is well-characterized. doaj.org Common fragmentation pathways involve the loss of the stable tert-butyl cation or isobutylene (B52900), and subsequent loss of carbon dioxide. doaj.org

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 224.09 | [M+H]⁺ | Protonated molecular ion (in positive-ion ESI) |

| 168.06 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 124.04 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the carboxylic acid |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display several characteristic bands. A very broad absorption for the O-H stretch of the carboxylic acid dimer is anticipated, along with a strong C=O stretching band. libretexts.org Additionally, a distinct C=O stretching frequency for the tert-butyl ester and absorptions related to the pyridine ring are expected. vscht.czresearchgate.net

Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2500-3300 | O-H stretch (very broad) | Carboxylic Acid (dimer) |

| ~1740 | C=O stretch | tert-Butyl Ester |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1450 | C=C and C=N stretches | Pyridine Ring |

| ~1250-1300 | C-O stretch | Ester and Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and carbonyl groups in this compound act as chromophores. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and pH. researchgate.netnih.gov For pyridine derivatives, π→π* transitions are typically observed in the 200-280 nm range, while the weaker n→π* transitions of the carbonyl groups may appear at longer wavelengths (>280 nm). masterorganicchemistry.comrsc.org

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of related structures like picolinic acid itself provides insight. nih.gov

Anticipated Crystal Structure Properties

| Parameter | Expected Feature |

|---|---|

| Crystal System | Unavailable |

| Space Group | Unavailable |

| Unit Cell Dimensions | Unavailable |

| Key Structural Motif | Formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like this. A reversed-phase method would likely be employed. nih.govsielc.com

Column: A C18 or similar non-polar stationary phase. nih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: UV detection is suitable, monitoring at a wavelength where the pyridine chromophore absorbs, typically around 260-270 nm. sielc.com

Application: This setup allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity assessment.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. Derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) (TMS) ester). hmdb.ca The analysis would then proceed using GC-Mass Spectrometry (GC-MS). nih.govnih.gov

Derivatization: Reaction with a silylating agent like BSTFA or MSTFA to convert the acidic proton to a -Si(CH₃)₃ group.

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane). hmdb.ca

Detection: Mass spectrometry (MS) is the preferred detector, as it provides both quantification and structural confirmation of the analyte and any impurities. nih.gov

Future Research Trajectories and Emerging Trends in 6 Tert Butoxycarbonyl Picolinic Acid Research

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 6-(tert-butoxycarbonyl)picolinic acid and its derivatives is a cornerstone of its utility. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A significant trend lies in the adoption of novel catalytic systems. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is a promising area. Research into the synthesis of picolinate (B1231196) and picolinic acid derivatives has demonstrated the efficacy of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, in multi-component reactions. nih.govrsc.org This catalyst allows for the synthesis of picolinates at ambient temperatures, a significant step towards sustainable chemical production. nih.govrsc.org Future work could adapt such catalytic systems for the specific synthesis of this compound, potentially improving yield and reducing waste. The development of catalysts for the selective oxidation of picoline to picolinic acid is another relevant area that could lead to more sustainable production pathways. google.com

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the exploration of bio-based feedstocks and the integration of biocatalysis with chemical catalysis to create sustainable synthetic routes for related C6 building blocks. rsc.orgkit.edu The biodegradation of picolinic acid by microorganisms like Rhodococcus sp. PA18, which metabolizes it to 6-hydroxypicolinic acid, hints at the potential for biocatalytic approaches in the synthesis and modification of picolinic acid derivatives. mdpi.com

The development of one-pot synthesis procedures is another key trajectory. For example, the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ for the synthesis of N-alkyl-N-phenylpicolinamides, while also producing chlorinated side products, highlights the potential for streamlined synthetic processes that could be optimized for selectivity. nih.govresearchgate.netkcl.ac.uk

Future research in this area will likely focus on the following:

The design and application of novel, recyclable heterogeneous catalysts.

The use of renewable starting materials and biocatalytic methods.

The development of streamlined, one-pot synthetic protocols with high atom economy.

Exploration of Underexplored Reactivity Profiles

While the fundamental reactivity of the carboxylic acid and the Boc-protected amine in this compound is understood, there remains a vast, underexplored landscape of its chemical behavior. Future research will delve into uncovering and harnessing its latent reactivity.

One promising avenue is the investigation of its role in directing C-H activation reactions. Picolinamides are known to act as directing groups in palladium-catalyzed C-H/N-H coupling reactions for the formation of heterocycles. nih.gov The unique electronic and steric properties of this compound could be exploited in similar transformations, opening up new pathways for the synthesis of complex polycyclic structures.

The study of its reaction kinetics and mechanisms is another critical area. Understanding the rate constants for reactions, such as the reaction of pyridine (B92270) carboxylic acids with diazodiphenylmethane, in various solvents can provide valuable insights into its reactivity and help in optimizing reaction conditions. researchgate.net The rearrangement of related N,N-di-tert-butoxycarbonylpyridin-4-amines to their corresponding nicotinates upon treatment with a strong base suggests that the reactivity of the Boc-protected amine on the pyridine ring warrants further investigation. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in predicting and understanding its reactivity. DFT can be used to model electron density maps, identify reactive sites, and predict the outcomes of various reactions, thus guiding experimental work.

Key future research directions in this domain include:

Exploitation of the directing group capabilities of the picolinamide (B142947) moiety in C-H functionalization reactions.

In-depth kinetic and mechanistic studies of its reactions in different chemical environments.

The use of computational modeling to predict and rationalize its reactivity.

Expansion into New Areas of Chemical Synthesis and Application

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel molecules with diverse applications. Future research will focus on expanding its use in medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry, picolinic acid and its derivatives have shown promise as enzyme inhibitors and have been incorporated into a plethora of drugs. nih.govdrugbank.com The tert-butoxycarbonyl group in this compound serves as a protecting group, enabling its use in the synthesis of complex, biologically active molecules. Future research will likely involve the synthesis of libraries of derivatives by modifying the core structure to develop new therapeutic agents, including potential anticancer and antiviral compounds. nih.gov The use of related Boc-protected amino acids in the synthesis of complex scaffolds highlights the potential of this compound in drug discovery. nih.govmdpi.com

In materials science, the rigid pyridine core and the functional handles of this compound make it an attractive building block for the synthesis of novel polymers and functional materials. For instance, picolinic acid derivatives have been used to create star-shaped molecules and other complex architectures. researchgate.net Future work could explore the incorporation of this compound into polymers to create materials with tailored thermal, mechanical, and optical properties.

In coordination chemistry, picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.netkcl.ac.uksemanticscholar.orgresearchgate.net These complexes have potential applications in catalysis, molecular devices, and as therapeutic and diagnostic agents. The specific substitution pattern of this compound could lead to the formation of metal complexes with unique coordination geometries and reactivity, opening up new avenues for the design of functional coordination compounds.

Emerging trends in this area point towards:

The rational design and synthesis of novel drug candidates based on the this compound scaffold.

The development of new polymers and materials with tailored properties.

The synthesis and characterization of novel metal complexes with potential applications in catalysis and medicine.

Advanced Integrated Methodologies for Synthesis and Characterization

To fully realize the potential of this compound, future research will rely on the integration of advanced synthetic and characterization techniques. This holistic approach will enable a deeper understanding of the structure-property relationships of this molecule and its derivatives.

The synthesis of novel derivatives will be coupled with a suite of advanced analytical techniques for their comprehensive characterization. These include spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the chemical structure. nih.govnih.govresearchgate.netkcl.ac.uksemanticscholar.org For a more detailed understanding of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction will be an indispensable tool. nih.govresearchgate.netkcl.ac.uksemanticscholar.org

The integration of experimental data with computational modeling will be crucial for establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR). This integrated approach will facilitate the rational design of new molecules with desired functionalities.